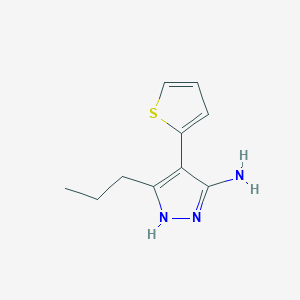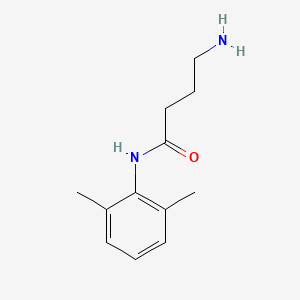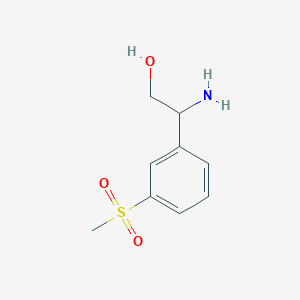![molecular formula C19H18N2O4 B12113109 3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid](/img/structure/B12113109.png)
3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-{3-[(3,4-diméthylphényl)amino]-2,5-dioxoazolidinyl}benzoïque est un composé organique avec une structure complexe qui comprend un fragment d'acide benzoïque, un cycle dioxoazolidinyl et un groupe diméthylphénylamino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-{3-[(3,4-diméthylphényl)amino]-2,5-dioxoazolidinyl}benzoïque implique généralement plusieurs étapes, y compris la formation du cycle dioxoazolidinyl et la fixation du groupe diméthylphénylamino. Une voie de synthèse courante implique la réaction de la 3,4-diméthylaniline avec le phosgène pour former l'isocyanate correspondant, qui est ensuite mis en réaction avec un dérivé de l'acide benzoïque pour former le produit final. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques tels que le dichlorométhane et de catalyseurs comme la triéthylamine pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-{3-[(3,4-diméthylphényl)amino]-2,5-dioxoazolidinyl}benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amino peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de la recherche scientifique
L'acide 3-{3-[(3,4-diméthylphényl)amino]-2,5-dioxoazolidinyl}benzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure unique et de ses propriétés pharmacologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-{3-[(3,4-diméthylphényl)amino]-2,5-dioxoazolidinyl}benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques observés. Par exemple, il peut agir comme un inhibiteur des enzymes cyclooxygénases, réduisant l'inflammation et la douleur.
Applications De Recherche Scientifique
3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide méfénamique : Acide 2-[(2,3-diméthylphényl)amino]benzoïque.
Acide flufénamique : Acide 2-[(3-trifluorométhylphényl)amino]benzoïque.
Ibuprofène : Acide 2-[4-(2-méthylpropyl)phényl]propanoïque.
Unicité
L'acide 3-{3-[(3,4-diméthylphényl)amino]-2,5-dioxoazolidinyl}benzoïque est unique en raison de son cycle dioxoazolidinyl, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles non trouvées dans des composés similaires. Cette unicité en fait un composé précieux pour la recherche et le développement futurs dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C19H18N2O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-[3-(3,4-dimethylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-11-6-7-14(8-12(11)2)20-16-10-17(22)21(18(16)23)15-5-3-4-13(9-15)19(24)25/h3-9,16,20H,10H2,1-2H3,(H,24,25) |
Clé InChI |
PHFFHXYBCUTNSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12113027.png)

![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)

![Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-](/img/structure/B12113059.png)





![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine](/img/structure/B12113084.png)
![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)


